molecular formula C21H24N4 B13583435 N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine

N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine

Cat. No.: B13583435
M. Wt: 332.4 g/mol
InChI Key: KPHDEGYZCGJLCL-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties . This compound features a quinazoline core with a pyridine ring and a cyclooctyl group, making it a unique structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with cyclooctylamine and pyridine-3-carboxaldehyde under reflux conditions in the presence of a catalyst such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interact with other molecular targets, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine stands out due to its unique cyclooctyl group, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature differentiates it from other quinazoline derivatives and may contribute to its distinct biological activities .

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclooctyl-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C21H24N4/c1-2-4-10-17(11-5-3-1)23-21-18-12-6-7-13-19(18)24-20(25-21)16-9-8-14-22-15-16/h6-9,12-15,17H,1-5,10-11H2,(H,23,24,25)

InChI Key

KPHDEGYZCGJLCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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